molecular formula C33H30Cl2N2O2 B2967818 (2E)-3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-1-[4-(diphenylmethyl)piperazin-1-yl]prop-2-en-1-one CAS No. 477888-72-5

(2E)-3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-1-[4-(diphenylmethyl)piperazin-1-yl]prop-2-en-1-one

Cat. No.: B2967818
CAS No.: 477888-72-5
M. Wt: 557.52
InChI Key: FROCSRNKYUDVJW-QGOAFFKASA-N
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Description

The compound (2E)-3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-1-[4-(diphenylmethyl)piperazin-1-yl]prop-2-en-1-one is a structurally complex molecule featuring:

  • A 4-[(2,4-dichlorophenyl)methoxy]phenyl group attached to the propenone chain.
  • A 4-(diphenylmethyl)piperazine group at the terminal position. The diphenylmethyl substituent increases steric bulk and lipophilicity, which may influence pharmacokinetic properties such as membrane permeability .

This compound shares structural motifs with pharmacologically active molecules, particularly those targeting central nervous system (CNS) receptors or exhibiting antimicrobial activity. Its design likely leverages hybrid strategies combining aryl, piperazine, and α,β-unsaturated ketone functionalities observed in bioactive analogs .

Properties

IUPAC Name

(E)-1-(4-benzhydrylpiperazin-1-yl)-3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H30Cl2N2O2/c34-29-15-14-28(31(35)23-29)24-39-30-16-11-25(12-17-30)13-18-32(38)36-19-21-37(22-20-36)33(26-7-3-1-4-8-26)27-9-5-2-6-10-27/h1-18,23,33H,19-22,24H2/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FROCSRNKYUDVJW-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C=CC4=CC=C(C=C4)OCC5=C(C=C(C=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)/C=C/C4=CC=C(C=C4)OCC5=C(C=C(C=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H30Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-1-[4-(diphenylmethyl)piperazin-1-yl]prop-2-en-1-one typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the Methoxyphenyl Intermediate: This step involves the reaction of 2,4-dichlorophenol with methanol in the presence of a base to form the methoxy derivative.

    Coupling with Piperazine: The methoxyphenyl intermediate is then reacted with diphenylmethylpiperazine under suitable conditions to form the piperazine derivative.

    Formation of the Propenone Moiety: The final step involves the reaction of the piperazine derivative with an appropriate propenone precursor under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-1-[4-(diphenylmethyl)piperazin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(2E)-3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-1-[4-(diphenylmethyl)piperazin-1-yl]prop-2-en-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-1-[4-(diphenylmethyl)piperazin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and its analogs:

Compound Piperazine Substituent Propenone-Linked Aryl Group Key Functional Features Reported Activities/Properties References
Target Compound 4-(Diphenylmethyl) 4-[(2,4-Dichlorophenyl)methoxy]phenyl Dichlorophenyl (electron-withdrawing), diphenylmethyl (lipophilic) Hypothesized CNS or antimicrobial activity
(2E)-1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one 4-(3-Chlorophenyl) 3,4,5-Trimethoxyphenyl Methoxy groups (electron-donating), chlorophenyl (moderate lipophilicity) Potential serotonin receptor modulation
(E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-one Bis(4-methoxyphenyl)methyl 4-Ethoxy-3-methoxyphenyl Multiple methoxy/ethoxy groups (polar, H-bond donors) Crystallizes via C–H···O interactions; moderate solubility
(E)-3-(2-Ethoxyphenyl)-1-{4-[(2-fluorophenyl)(4-fluorophenyl)methyl]piperazin-1-yl}prop-2-en-1-one Bis(fluoro-substituted phenyl)methyl 2-Ethoxyphenyl Fluorine atoms (enhanced metabolic stability), ethoxy group Improved bioavailability in preclinical models
(E)-1-[4-(Bis(4-methoxyphenyl)methyl)piperazin-1-yl]-3-(4-methylphenyl)prop-2-en-1-one Bis(4-methoxyphenyl)methyl 4-Methylphenyl Methyl group (lipophilic), methoxy substituents (polar) Antimicrobial activity against S. aureus (MIC = 8 µg/mL)
(2E)-1-[5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-3-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one Piperidine (non-piperazine core) 4-(Piperidin-1-yl)phenyl Triazole ring (enhanced π-π stacking), piperidine (basic nitrogen) Anticancer activity (IC₅₀ = 12 µM in HeLa cells)

Key Comparison Points:

Piperazine Substitution :

  • The diphenylmethyl group in the target compound offers greater steric bulk and lipophilicity compared to the 3-chlorophenyl () or bis(4-methoxyphenyl)methyl groups (). This may enhance CNS penetration but reduce aqueous solubility .
  • Fluorinated analogs () exhibit improved metabolic stability due to fluorine’s electronegativity, whereas the target’s dichlorophenyl group may confer stronger electrophilic character .

Aryl Group Modifications :

  • The 2,4-dichlorophenylmethoxy group in the target compound is distinct from the trimethoxyphenyl () or 4-methylphenyl () moieties. Chlorine substituents increase electrophilicity and may enhance covalent interactions with biological targets compared to methoxy/methyl groups .

Biological Activity :

  • Compounds with bis(4-methoxyphenyl)methyl piperazine () show antimicrobial activity, suggesting the target’s diphenylmethyl group could similarly interact with bacterial membranes.
  • The triazole-containing analog () demonstrates anticancer activity, highlighting the role of heterocycles in diversifying pharmacological effects.

Synthetic Strategies :

  • The target compound’s synthesis likely parallels methods used for bis(aryl)methyl piperazine derivatives (e.g., condensation of acrylic acid derivatives with substituted piperazines under mild conditions) .

Biological Activity

The compound (2E)-3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-1-[4-(diphenylmethyl)piperazin-1-yl]prop-2-en-1-one, also known by its CAS number 927202-27-5, is a synthetic organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • IUPAC Name : (2E)-3-(2,4-dichlorophenyl)-1-(4-methoxyphenyl)-2-propen-1-one
  • Molecular Formula : C16H12Cl2O2
  • Physical Form : Solid
  • Purity : 90% .

Research indicates that this compound exhibits a range of biological activities primarily through its interaction with various receptors and enzymes:

  • Dopamine Receptor Modulation : The compound has been shown to selectively antagonize dopamine D3 receptors, which is significant in the context of psychostimulant addiction. This selectivity may contribute to its potential use in treating addiction-related disorders .
  • Antimicrobial Activity : Preliminary studies suggest that the compound possesses antimicrobial properties, demonstrating efficacy against certain bacterial strains. The minimum inhibitory concentration (MIC) was evaluated, showing comparable activity to conventional antibiotics .
  • Antioxidant Properties : The compound has been evaluated for its ability to scavenge free radicals, indicating potential use in oxidative stress-related conditions. This was assessed through assays such as DPPH radical scavenging and reducing power tests .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Dopamine ReceptorD3 receptor antagonist activity; potential for addiction treatment
AntimicrobialEffective against specific bacterial strains; MIC values comparable to standard antibiotics
AntioxidantSignificant free radical scavenging activity

Case Studies

Several studies have investigated the biological effects of this compound:

  • Psychostimulant Addiction : A study focused on the D3 receptor antagonism demonstrated that the compound could reduce the rewarding effects of psychostimulants in animal models, suggesting a potential therapeutic role in addiction management .
  • Antimicrobial Efficacy : In vitro testing revealed that the compound exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study compared its efficacy with established antibiotics and found it to be effective at lower concentrations than some conventional treatments .
  • Oxidative Stress : A research article highlighted the antioxidant capabilities of this compound, showing significant protective effects on cellular models subjected to oxidative stress conditions. This suggests potential applications in neurodegenerative diseases where oxidative damage is a key factor .

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